Boc-N-Me-Leu-OH is a high-purity, pre-methylated, tert-butyloxycarbonyl-protected leucine derivative essential for synthesizing conformationally restricted and proteolytically stable peptides. As a specialized building block, it provides the critical N-methyl modification directly during chain elongation, bypassing the inefficiencies and yield losses associated with on-resin methylation. It is primarily utilized in Boc solid-phase peptide synthesis (Boc-SPPS) and solution-phase synthesis of macrocyclic depsipeptides, where its specific protection chemistry offers distinct advantages in managing steric hindrance and complex cyclization strategies .
Substituting Boc-N-Me-Leu-OH with standard Boc-Leu-OH fails to impart the required proteolytic resistance and membrane permeability necessary for advanced therapeutics. While Fmoc-N-Me-Leu-OH is an in-class alternative, generic substitution with the Fmoc analog is highly problematic in sequences prone to diketopiperazine (DKP) formation. Fmoc deprotection relies on basic conditions (e.g., piperidine) which severely exacerbate DKP-driven chain cleavage when N-methylated residues are near the C-terminus [1]. Furthermore, attempting post-synthetic on-resin methylation of standard leucine typically results in incomplete reactions and complex deletion sequences. Procuring the pre-methylated Boc derivative enables acid-mediated deprotection and in situ neutralization, effectively suppressing base-catalyzed DKP formation and maximizing coupling yields for sterically hindered amides.
N-methylated amino acids are highly susceptible to diketopiperazine (DKP) formation during peptide synthesis. When using Fmoc-N-Me-Leu-OH, the basic conditions (e.g., 20% piperidine) required for Fmoc removal catalyze an intramolecular attack that cleaves the chain from the resin [1]. Procuring Boc-N-Me-Leu-OH allows for TFA-based (acidic) deprotection and in situ neutralization protocols, which bypass the base-catalyzed DKP pathway and preserve overall synthesis yields.
| Evidence Dimension | DKP-induced chain cleavage risk |
| Target Compound Data | Suppressed DKP formation (via acidic TFA deprotection) |
| Comparator Or Baseline | Fmoc-N-Me-Leu-OH (High susceptibility to DKP cleavage via piperidine) |
| Quantified Difference | Prevention of catastrophic yield loss at the di/tripeptide stage |
| Conditions | Solid-phase peptide synthesis (C-terminal proximity) |
Selecting the Boc-protected variant is critical for synthesizing sequences where N-methyl residues are positioned near the C-terminus, preventing complete batch failure.
The incorporation of the N-methyl-leucine moiety via Boc-N-Me-Leu-OH fundamentally alters the proteolytic degradation profile of the resulting peptide. Studies on N-methyl scanning mutagenesis demonstrate that substituting a standard leucine with an N-methyl-leucine residue can increase the resistance to trypsin and chymotrypsin cleavage by 72- to over 1000-fold compared to the unmethylated baseline [1].
| Evidence Dimension | Enzymatic half-life (Trypsin/Chymotrypsin) |
| Target Compound Data | >1000-fold half-life extension |
| Comparator Or Baseline | Standard Boc-Leu-OH (Rapid degradation in minutes) |
| Quantified Difference | Up to >1000x increase in enzymatic stability |
| Conditions | In vitro protease incubation assays |
Procuring the N-methylated building block directly translates to extended in vivo half-lives for therapeutic peptide candidates, reducing dosing frequency.
Unmethylated peptides typically suffer from poor membrane permeability, restricting them to paracellular transport. The N-methylation provided by Boc-N-Me-Leu-OH masks backbone hydrogen bond donors, significantly increasing lipophilicity. In Caco-2 permeability models, incorporating N-methyl-leucine shifts the transport mechanism to transcellular, increasing the apparent permeability coefficient and enabling the design of highly permeable macrocycles like the KRAS inhibitor LUNA18 and cyclosporin analogs[1].
| Evidence Dimension | Apparent permeability (P_app) in Caco-2 cells |
| Target Compound Data | High transcellular permeability (LogPexp > -6.0) |
| Comparator Or Baseline | Unmethylated analogs (Low paracellular permeability) |
| Quantified Difference | Shift from cell-impermeable to highly permeable (transcellular) |
| Conditions | Caco-2 in vitro permeability model |
N-methylation is an essential structural modification for developing orally bioavailable or intracellularly active macrocyclic drugs, justifying the procurement of this specific precursor.
Ideal for solution-phase or Boc-SPPS of complex macrocycles (e.g., cyclosporin analogs, enniatins) where the Boc strategy's compatibility with in situ neutralization overcomes the steric hindrance of N-methyl coupling and prevents base-catalyzed diketopiperazine formation.
Crucial for modifying labile cleavage sites in linear and cyclic peptide leads, utilizing the N-Me-Leu residue to extend circulating half-life by up to 1000-fold without altering the hydrophobic side-chain interaction profile [1].
Used in structure-activity relationship (SAR) campaigns to systematically mask peptide backbone hydrogen bonds, shifting absorption from poor paracellular routes to efficient transcellular transport in Caco-2 models [2].